N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
“N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound and is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It also contains a pyrrolidine ring, which is a cyclic amine, and a sulfonylbenzamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Pyridine rings are known to undergo various reactions such as substitution, oxidation, and reduction .
Scientific Research Applications
- Imatinib is widely used to treat chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation .
- The drug binds to an inactive Abelson tyrosine kinase domain, forming numerous hydrogen bonds and hydrophobic interactions. Structural studies have revealed its flexible conformations in both single crystals and ligand–protein complexes .
- Researchers have characterized Imatinib’s crystal structure, particularly the freebase form. It precipitates from a mixture with arginine and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- Imatinib derivatives, such as N-(pyridin-2-yl)amides , have been synthesized via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. These mild, metal-free conditions are advantageous for drug development .
Leukemia Treatment
Crystal Structure Determination
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Other Derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as inorganic pyrophosphatase and leukotriene a-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Biochemical Pathways
Given its potential targets, it may influence pathways related to energy metabolism and inflammation .
Future Directions
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCZTGCBXRBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
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